molecular formula C11H13NNaO3S+ B12441090 Sodium 2,3,3-trimethylindole-5-sulfonic acid

Sodium 2,3,3-trimethylindole-5-sulfonic acid

Cat. No.: B12441090
M. Wt: 262.28 g/mol
InChI Key: VLSLTESEMMTYMX-UHFFFAOYSA-N
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Description

Sodium 2,3,3-trimethylindole-5-sulfonic acid is an organic compound with the molecular formula C11H13NO3S. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is known for its strong acidic properties and is commonly used in various chemical research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Sodium 2,3,3-trimethylindole-5-sulfonic acid typically involves the sulfonation of indole derivatives. One common method is the reaction of indole with sulfonyl chloride under controlled conditions to introduce the sulfonic acid group at the 5-position of the indole ring .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The process generally involves the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium 2,3,3-trimethylindole-5-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce various functionalized indole compounds .

Scientific Research Applications

Sodium 2,3,3-trimethylindole-5-sulfonic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Sodium 2,3,3-trimethylindole-5-sulfonic acid involves its interaction with molecular targets and pathways in biological systems. The compound’s strong acidic properties allow it to participate in proton transfer reactions, influencing various biochemical processes. It can also act as a catalyst, facilitating the formation and breaking of chemical bonds in organic reactions .

Comparison with Similar Compounds

  • 2,3,3-Trimethylindole-5-sulfonic acid
  • 2,3,3-Trimethyl-3H-indole-5-sulfonic acid
  • 5-Sulfo-2,3,3-trimethyl indolenine sodium salt

Comparison: Sodium 2,3,3-trimethylindole-5-sulfonic acid is unique due to its specific sulfonic acid group at the 5-position of the indole ring, which imparts distinct chemical properties and reactivity. Compared to other similar compounds, it exhibits stronger acidic behavior and enhanced solubility in water and organic solvents .

Properties

Molecular Formula

C11H13NNaO3S+

Molecular Weight

262.28 g/mol

IUPAC Name

sodium;2,3,3-trimethylindole-5-sulfonic acid

InChI

InChI=1S/C11H13NO3S.Na/c1-7-11(2,3)9-6-8(16(13,14)15)4-5-10(9)12-7;/h4-6H,1-3H3,(H,13,14,15);/q;+1

InChI Key

VLSLTESEMMTYMX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C1(C)C)C=C(C=C2)S(=O)(=O)O.[Na+]

Origin of Product

United States

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